![molecular formula C12H15NO3S B14210127 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal CAS No. 918160-48-2](/img/structure/B14210127.png)
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal is a chemical compound that features a sulfonyl group attached to an aziridine ring, which is further connected to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal typically involves the reaction of 4-methylbenzenesulfonyl chloride with aziridine under basic conditions to form 1-(4-Methylbenzene-1-sulfonyl)aziridine. This intermediate is then subjected to a reaction with propanal to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanoic acid.
Reduction: 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanol.
Substitution: Products vary depending on the nucleophile used.
Applications De Recherche Scientifique
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal involves its reactive aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool in biochemical studies for labeling and modifying proteins and other biomolecules. The sulfonyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the propanal group but shares the sulfonyl-aziridine structure.
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanoic acid: An oxidized form of the compound.
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanol: A reduced form of the compound.
Uniqueness
3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal is unique due to the presence of both an aldehyde group and a sulfonyl-aziridine moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications in scientific research .
Propriétés
Numéro CAS |
918160-48-2 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
3-[1-(4-methylphenyl)sulfonylaziridin-2-yl]propanal |
InChI |
InChI=1S/C12H15NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-9-11(13)3-2-8-14/h4-8,11H,2-3,9H2,1H3 |
Clé InChI |
ULCVMMFXQBLYQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-Phenylethenyl)sulfanyl]butan-1-OL](/img/structure/B14210045.png)
![2-{2-[4-(Trifluoromethyl)phenyl]ethenyl}-1,3-oxazole](/img/structure/B14210057.png)
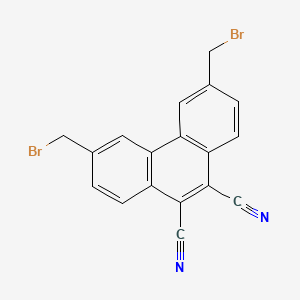
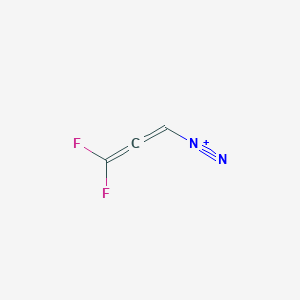
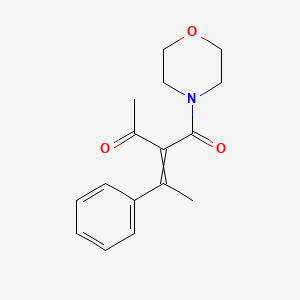

![Methyl 2-[(propan-2-yl)oxy]ethyl ethylphosphonate](/img/structure/B14210082.png)
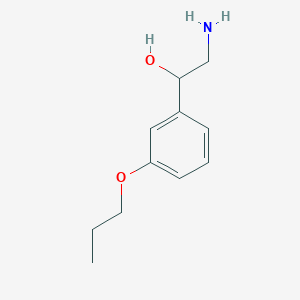
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
![3-[(1R,2S,5R)-3-Oxobicyclo[3.2.1]oct-6-en-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14210109.png)
![2'-Deoxy-N-[(quinolin-5-yl)carbamoyl]cytidine](/img/structure/B14210110.png)
![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)
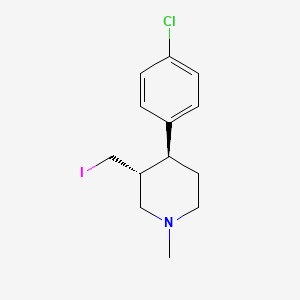
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
